molecular formula C8H14ClNO2 B15060578 rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride

rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride

Cat. No.: B15060578
M. Wt: 191.65 g/mol
InChI Key: QERHXJZMEZCMAV-IXUZKAFRSA-N
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Description

Rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride is a bicyclic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural features, which include a bicyclic ring system and a carboxylate group. The presence of these functional groups makes it a valuable compound for studying various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the bicyclic ring system: This can be achieved through a series of cyclization reactions, often starting with a suitable precursor that contains the necessary functional groups.

    Introduction of the carboxylate group: This step usually involves the esterification of the bicyclic intermediate with methanol in the presence of an acid catalyst.

    Formation of the hydrochloride salt: The final step involves the treatment of the esterified product with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Rac-methyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride
  • Rac-(1R,5R)-1-methyl-2-azabicyclo[3.2.0]heptane hydrochloride

Uniqueness

Rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both a bicyclic ring system and a carboxylate group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-11-8(10)7-6-3-2-5(6)4-9-7;/h5-7,9H,2-4H2,1H3;1H/t5-,6-,7+;/m1./s1

InChI Key

QERHXJZMEZCMAV-IXUZKAFRSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@@H]2CC[C@@H]2CN1.Cl

Canonical SMILES

COC(=O)C1C2CCC2CN1.Cl

Origin of Product

United States

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